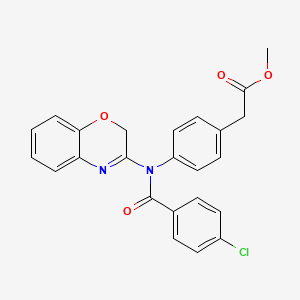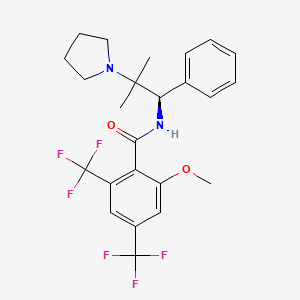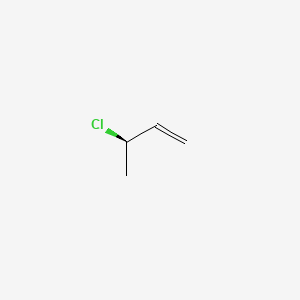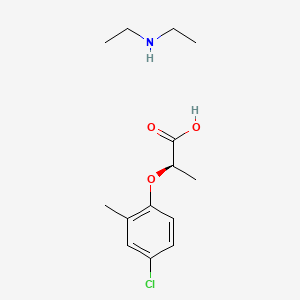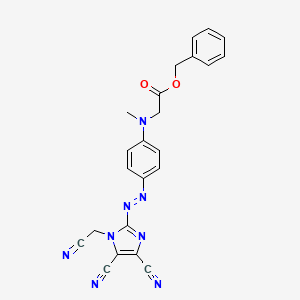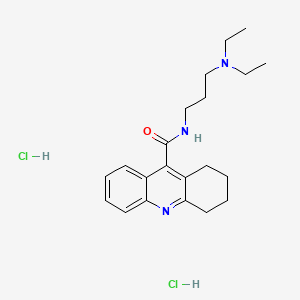
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It belongs to the acridine family, which is characterized by a tricyclic aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps. The starting materials often include acridine derivatives and specific amines. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce tetrahydroacridine derivatives.
Scientific Research Applications
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acridine-9-carboxamide
- 1,2,3,4-tetrahydroacridine
- N-(3-(diethylamino)propyl)acridine
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is unique due to its specific structure, which combines the acridine core with a tetrahydro and diethylamino propyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
113106-80-2 |
|---|---|
Molecular Formula |
C21H31Cl2N3O |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-1,2,3,4-tetrahydroacridine-9-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O.2ClH/c1-3-24(4-2)15-9-14-22-21(25)20-16-10-5-7-12-18(16)23-19-13-8-6-11-17(19)20;;/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3,(H,22,25);2*1H |
InChI Key |
UROIWHVQOKGXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


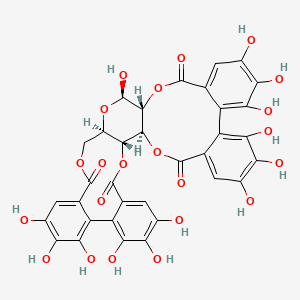

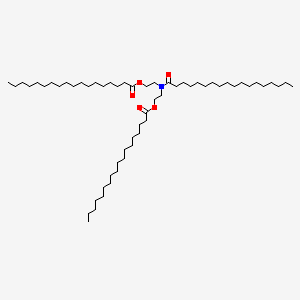
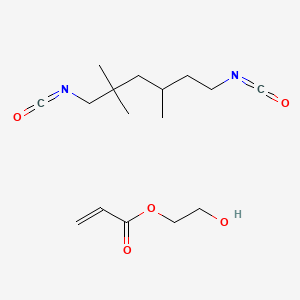
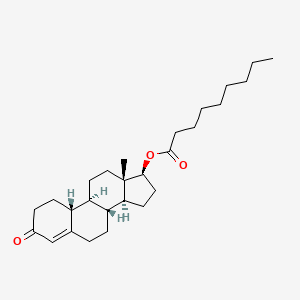


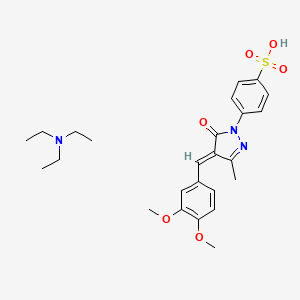
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
